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molecular formula C11H13NO5 B8760717 Methyl 3-isopropoxy-4-nitrobenzoate

Methyl 3-isopropoxy-4-nitrobenzoate

Cat. No. B8760717
M. Wt: 239.22 g/mol
InChI Key: GCJRDSAZLFQZHG-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a solution of 1.0 g (4.2 mole) of 3-isopropoxy-4-nitro-benzoic acid methyl ester in 20 mL of methanol was added 8.4 mL (8.4 mole) of 1M lithium hydroxide. The mixture was stirred at room temperature for 2 hours. The mixture was partially concentrated under reduced pressure and then acidified to by addition of 1 M of hydrochloric acid. The solid, which formed, was collected by filtration, washed with water and dried under vacuum to give 0.93 g of 3-isopropoxy-4-nitro-benzoic acid as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([O:13][CH:14]([CH3:16])[CH3:15])[CH:5]=1.[OH-].[Li+]>CO>[CH:14]([O:13][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[N+:10]([O-:12])=[O:11])[C:3]([OH:17])=[O:2])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C)=O
Name
Quantity
8.4 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
acidified to by addition of 1 M of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The solid, which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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